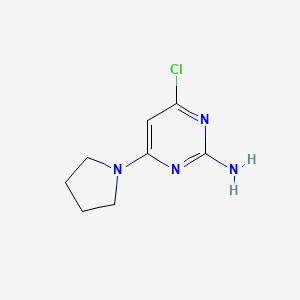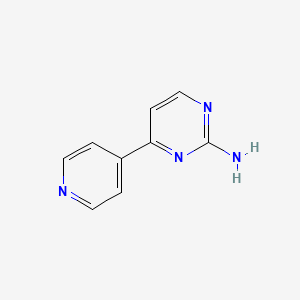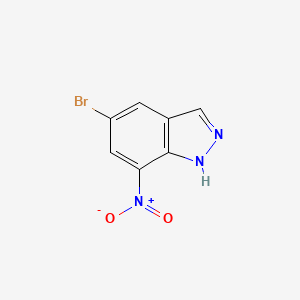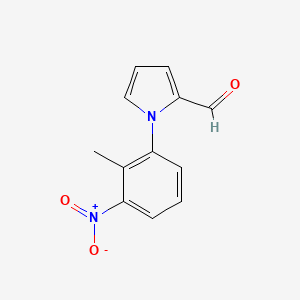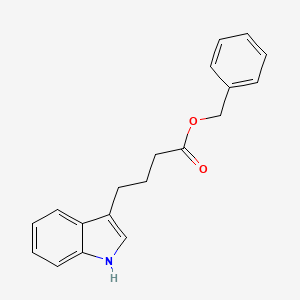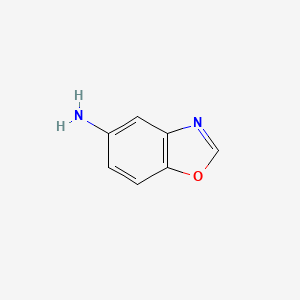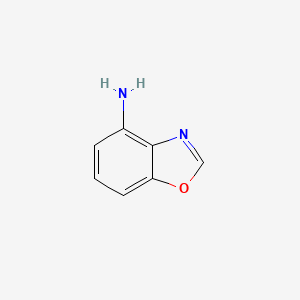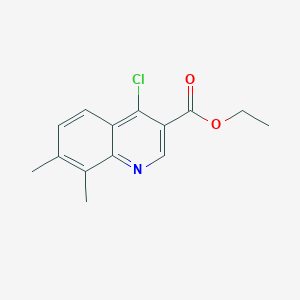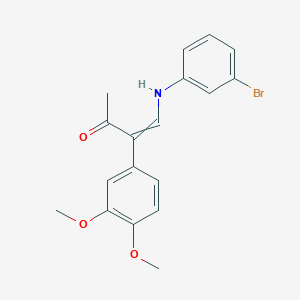![molecular formula C13H11NO3S B1270262 3-[(4-Methylbenzoyl)amino]-2-thiophene-carboxylic acid CAS No. 478080-03-4](/img/structure/B1270262.png)
3-[(4-Methylbenzoyl)amino]-2-thiophene-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of thiophene derivatives, including compounds structurally related to 3-[(4-Methylbenzoyl)amino]-2-thiophene-carboxylic acid, often involves reactions of thiophene-based precursors with various organic reagents. For instance, Amr et al. (2010) described the synthesis of novel thiophene derivatives through initial reactions of 2-amino-tetrahydro-N-phenylbenzo[b]thiophene-3-carboxamide with different organic reagents, highlighting the diversity of synthetic approaches possible for thiophene-based compounds (Amr et al., 2010).
Molecular Structure Analysis
Molecular structure analysis often utilizes techniques such as X-ray diffraction, IR, and NMR spectroscopy to elucidate the structure of thiophene derivatives. The detailed structure of these compounds can reveal insights into their chemical behavior and interactions. For example, studies by Menati et al. (2020) utilized single-crystal X-ray diffraction to determine the structure of a new azo-Schiff base derived from thiophene-based precursors, showcasing the utility of structural analysis in understanding compound properties (Menati et al., 2020).
Chemical Reactions and Properties
Thiophene derivatives participate in a variety of chemical reactions, leading to a wide range of potential applications. For instance, Shevelev et al. (2001) explored the cyclocondensation reactions of thiophene derivatives, indicating the reactive nature of these compounds and their utility in synthesizing more complex molecules (Shevelev et al., 2001).
Physical Properties Analysis
The physical properties of thiophene derivatives, such as solubility, melting points, and photoluminescence, are critical for their application in materials science and other fields. Osterod et al. (2001) reported on the luminescent properties of supramolecular assemblies based on thiophene derivatives, highlighting the potential of these compounds in the development of new materials (Osterod et al., 2001).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are essential for understanding the applications and behavior of thiophene derivatives. Research by Youssef (2009) on the reactions of thiophene derivatives with various nucleophiles provides valuable information on the chemical versatility of these compounds (Youssef, 2009).
Aplicaciones Científicas De Investigación
-
β2-, β3- and β2,3-Amino Acid Heterocyclic Derivatives
- Field : Organic Chemistry, Pharmacology .
- Application : These compounds, which contain a β-amino acid moiety and a heterocyclic core, have shown promising pharmacological properties . They have been used as antiviral, anti-inflammatory, antibacterial compounds, anaplastic lymphoma kinase (ALK) inhibitors, as well as agonist and antagonists of the receptors .
- Method : The synthesis of these compounds involves a few steps, leading to the production of a β2,3-amino acid moiety containing compound .
- Results : The compounds have shown promising biological activity, including antiviral, anti-inflammatory, and antibacterial properties .
-
2,3-Dimethoxy and 3-Acetoxy-2-Methyl Benzamides
- Field : Organic Chemistry, Biochemistry .
- Application : These benzamide compounds have shown antioxidant and antibacterial activities .
- Method : The compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives .
- Results : Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards . They also exhibited in vitro growth inhibitory activity against different bacteria .
Safety And Hazards
Propiedades
IUPAC Name |
3-[(4-methylbenzoyl)amino]thiophene-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3S/c1-8-2-4-9(5-3-8)12(15)14-10-6-7-18-11(10)13(16)17/h2-7H,1H3,(H,14,15)(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEGYJETWWYWHAS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=C(SC=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-Methylbenzoyl)amino]-2-thiophene-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-({[(Benzyloxy)carbonyl]amino}methyl)benzoic acid](/img/structure/B1270183.png)
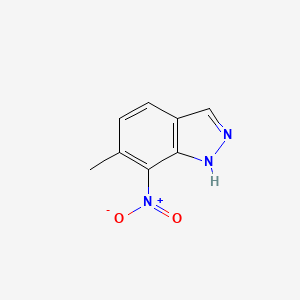
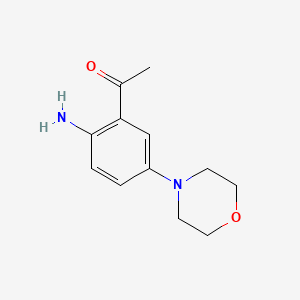
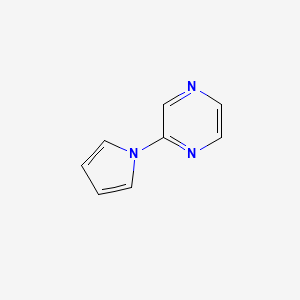
![4-[(3-Formyl-2-pyridinyl)oxy]benzenecarbonitrile](/img/structure/B1270206.png)
